3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 153396-85-1. It has a molecular weight of 197.71 . This compound is part of a large group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines, including 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline, often involves a two-step procedure. The first step is a regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines. The second step is a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula: C11 H15 N . Cl H . The Inchi Code for this compound is 1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H .Physical and Chemical Properties Analysis
This compound is a solid compound with a purity of 95%. It is typically stored at room temperature .Scientific Research Applications
Analgesic and Anti-Inflammatory Applications
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride derivatives have been identified for their potential in modulating the activity of dopamine and serotonergic systems, with applications in cardiprotection, antiproliferation, and analgesic activity. Notably, one study highlights the pronounced analgesic and anti-inflammatory effects of a specific compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride. This compound has shown significant potential as a non-narcotic analgesic in medical practice (Rakhmanova et al., 2022).
Anticoagulant Activity
Synthesized hydrochlorides of 1-aryl-3,3-dimethyl-3,4-dihydroisoquinolines, obtained via one-pot condensation and subsequent reduction, have been tested for their anticoagulant activities, highlighting the pharmacological potential of these compounds (Glushkov et al., 2006).
Local Anesthetic Activity and Toxicity Studies
A series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines synthesized through the Pictet–Spengler reaction exhibited notable local anesthetic activity on rabbit eyes. Moreover, the in silico study, acute toxicity, and structure-toxicity relationship of these compounds underscored their potential as drug candidates, warranting further investigation and possible modifications (Azamatov et al., 2023).
Structural and Spectroscopic Characteristics
Studies involving X-ray crystallography, quantum chemical modeling, and spectroscopy have elucidated the structural and spectroscopic characteristics of N-hydroxyamide of 3-[3,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-1-iden]-2-oxopropanoic acid, which possesses antifungal activity. These insights are crucial for understanding and potentially modifying similar compounds (Davydov et al., 2019).
Future Directions
The future directions for the study and application of 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride and similar compounds are likely to involve further exploration of their biological activities and potential therapeutic applications. The development of novel THIQ analogs with potent biological activity is an area of ongoing research .
Mechanism of Action
Target of Action
3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a structural motif of various natural products and therapeutic lead compounds It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, are key fragments of a diverse range of alkaloids and bioactive molecules . These molecules often interact with various biological targets, leading to a range of biological activities.
Mode of Action
It’s known that similar compounds can act as precursors for various alkaloids displaying multifarious biological activities . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .
Biochemical Pathways
It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, can act as precursors for various alkaloids . Alkaloids are known to interact with a variety of biochemical pathways, leading to a range of downstream effects.
Pharmacokinetics
The compound’s physical form is solid, and it has a molecular weight of 19771 . These properties could potentially influence its bioavailability and pharmacokinetics.
Result of Action
It’s known that similar compounds, such as 1,2,3,4-tetrahydroisoquinolines, can act as precursors for various alkaloids displaying multifarious biological activities .
Action Environment
It’s known that the compound is stable at room temperature , which suggests that it may be relatively stable under a variety of environmental conditions.
Properties
IUPAC Name |
3,3-dimethyl-2,4-dihydro-1H-isoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)7-9-5-3-4-6-10(9)8-12-11;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMOOMMNAKJUQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2CN1)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10670738 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153396-85-1 | |
Record name | 3,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10670738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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